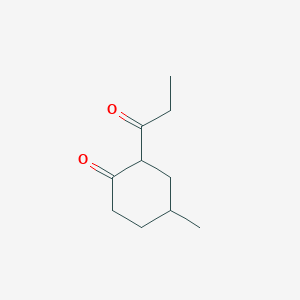
4-Methyl-2-propanoylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-propanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by a methyl group and a propanoyl group attached to the cyclohexane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with propanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexanones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 4-Methyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with distinct properties. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-propanoylcyclohexan-1-one can be compared with other cyclohexanones such as:
Cyclohexanone: A simpler ketone with no substituents, used as a solvent and in the production of nylon.
Methylcyclohexanone: Similar to this compound but with only a methyl group attached, used in organic synthesis.
Propanoylcyclohexanone: Similar but with only a propanoyl group attached, used in the synthesis of pharmaceuticals and agrochemicals
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-methyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
VGHPSHHPPMNSDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


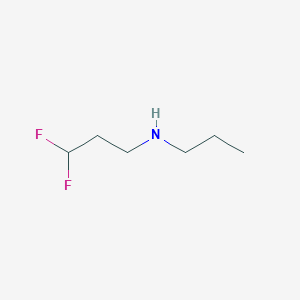
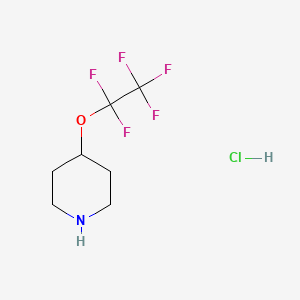
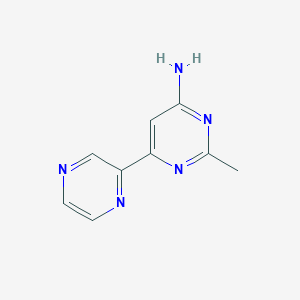
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
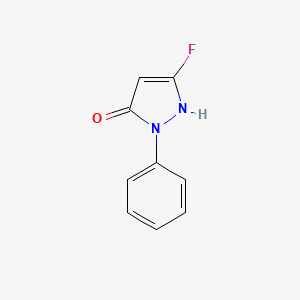

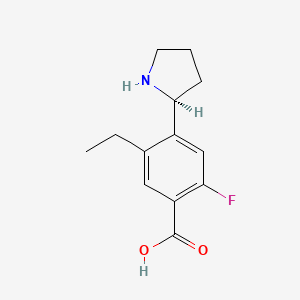
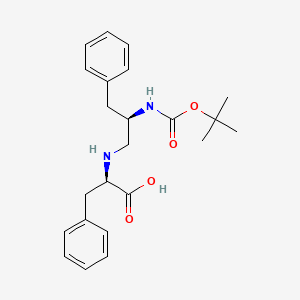
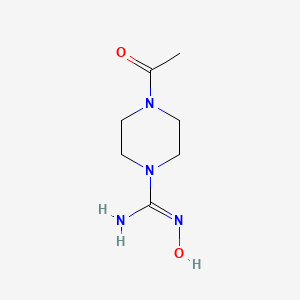
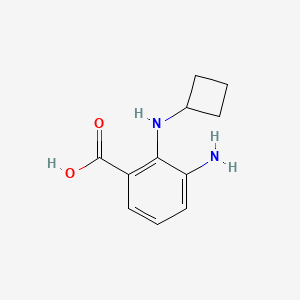
![2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
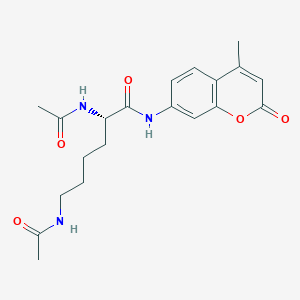
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
